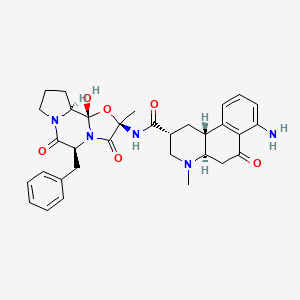
(5'alpha,10alpha)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3,3',6',18-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5’alpha,10alpha)-1-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3,3’,6’,18-tetrone is a complex organic compound belonging to the ergot alkaloid family These compounds are known for their diverse biological activities and are often derived from the ergot fungus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5’alpha,10alpha)-1-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3,3’,6’,18-tetrone typically involves multiple steps, starting from simpler ergot alkaloids. The key steps include:
Hydrogenation: The initial ergot alkaloid undergoes hydrogenation to reduce specific double bonds.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide.
Methylation: Methyl groups are introduced using methylating agents such as methyl iodide.
Benzylation: The phenylmethyl group is introduced through a benzylation reaction using benzyl chloride.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes:
Catalyst Optimization: Using efficient catalysts to speed up reactions.
Reaction Conditions: Controlling temperature, pressure, and pH to maximize yield.
Purification: Employing techniques like chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Benzyl chloride, methyl iodide.
Major Products
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Benzylated and methylated derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes involved in metabolic pathways.
Medicine
Pharmacological Studies: Investigated for its potential therapeutic effects, particularly in treating neurological disorders.
Industry
Pharmaceutical Manufacturing: Utilized in the production of drugs targeting specific biological pathways.
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibiting enzymes involved in neurotransmitter synthesis and degradation.
Pathways: Modulating signaling pathways related to neurological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergotamine: Another ergot alkaloid with similar structural features.
Lysergic Acid Diethylamide: A well-known derivative with distinct pharmacological effects.
Uniqueness
Structural Modifications: The presence of specific hydroxyl, methyl, and phenylmethyl groups distinguishes it from other ergot alkaloids.
Biological Activity: Exhibits unique biological activities due to its distinct molecular interactions.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C32H37N5O6 |
|---|---|
Poids moléculaire |
587.7 g/mol |
Nom IUPAC |
(2R,4aR,10bR)-7-amino-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4-methyl-6-oxo-1,2,3,4a,5,10b-hexahydrobenzo[f]quinoline-2-carboxamide |
InChI |
InChI=1S/C32H37N5O6/c1-31(34-28(39)19-15-21-20-10-6-11-22(33)27(20)25(38)16-23(21)35(2)17-19)30(41)37-24(14-18-8-4-3-5-9-18)29(40)36-13-7-12-26(36)32(37,42)43-31/h3-6,8-11,19,21,23-24,26,42H,7,12-17,33H2,1-2H3,(H,34,39)/t19-,21-,23-,24+,26+,31-,32+/m1/s1 |
Clé InChI |
LFGNPVZUOHABSN-PZHANVKFSA-N |
SMILES isomérique |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC(=O)C7=C6C=CC=C7N)N(C5)C |
SMILES canonique |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC(=O)C7=C6C=CC=C7N)N(C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


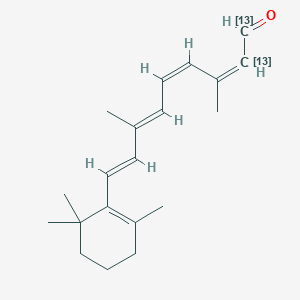
![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)
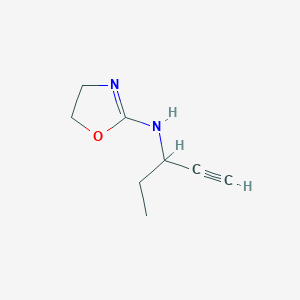
![[(6S,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13844289.png)
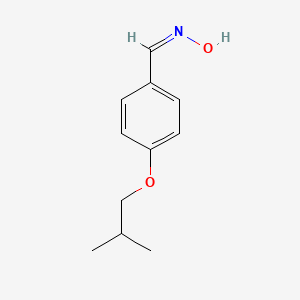
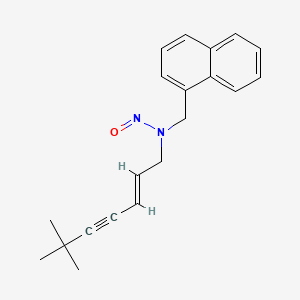
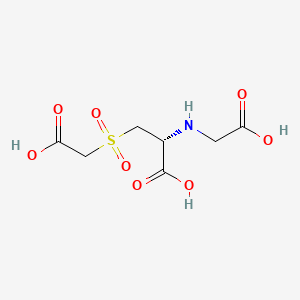
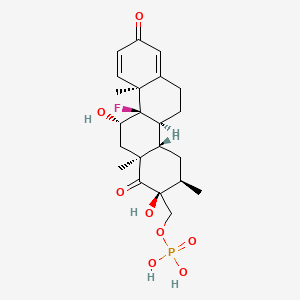
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)

![1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol](/img/structure/B13844329.png)
![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)

![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
